molecular formula C17H23N3O3 B8274011 Tert-butyl (3-((4-cyanobenzyl)amino)-2-methyl-3-oxopropyl)carbamate

Tert-butyl (3-((4-cyanobenzyl)amino)-2-methyl-3-oxopropyl)carbamate

Cat. No. B8274011
M. Wt: 317.4 g/mol
InChI Key: CDGJBCNJKHMUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120776B2

Procedure details

A solution of 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (200 mg, 0.98 mmol), 4-(aminomethyl)benzonitrile (130 mg, 0.98 mmol), HATU (486 mg, 1.28 mmol) and TEA (0.411 mL, 2.95 mmol) in DMF (5 mL) was stirred at room temperature for 16 hr. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 20 to 67% ethyl acetate/hexane) to give tert-butyl (3-((4-cyanobenzyl)amino)-2-methyl-3-oxopropyl)carbamate (221 mg, 0.696 mmol, 70.8%) as a white powder.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.411 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]([CH3:14])[C:11]([OH:13])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:15][CH2:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.O>CN(C=O)C>[C:16]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:22][C:11](=[O:13])[CH:10]([CH3:14])[CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:19][CH:18]=1)#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)O)C
Name
Quantity
130 mg
Type
reactant
Smiles
NCC1=CC=C(C#N)C=C1
Name
Quantity
486 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
TEA
Quantity
0.411 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 20 to 67% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CNC(C(CNC(OC(C)(C)C)=O)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.696 mmol
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 70.8%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.